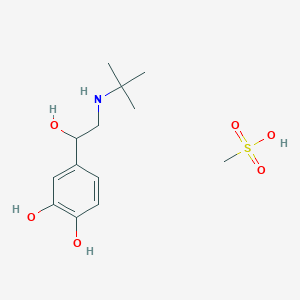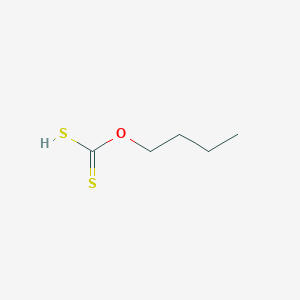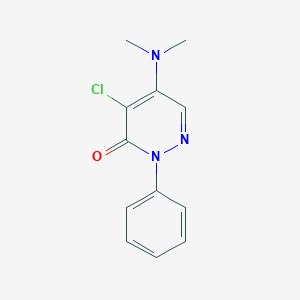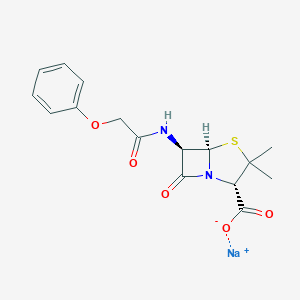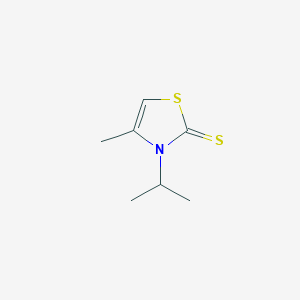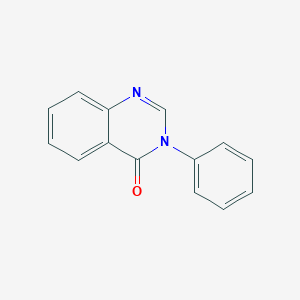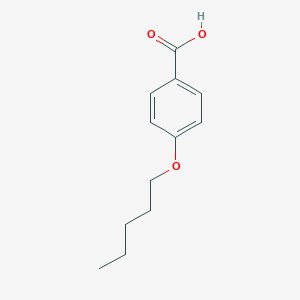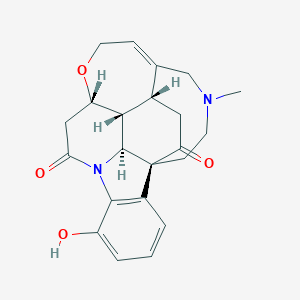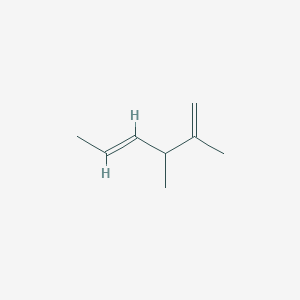
(4E)-2,3-dimethylhexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2,3-dimethylhexa-1,4-diene, also known as DMHD, is a chemical compound with the molecular formula C8H14. It is an organic compound that is commonly used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Reactions with Nitrogen Dioxide
- Reaction Dynamics : The reaction of nitrogen dioxide with various conjugated dienes, including 2,5-dimethylhexa-2,4-diene, primarily results in 1,4-addition. This reaction forms a mixture of 1,4-dinitro compounds and 1,4-nitro alcohols. The product composition is highly dependent on reaction conditions, with yields of about 50% for 1,4-dinitro compounds (Claridge et al., 1998).
Synthesis of Cyclic Compounds
- Formation of Heterocycles and Cyclopentadienes : Perfluoro-3,4-dimethylhexa-2,4-diene has been synthesized and used to form heterocycles and cyclopentadienes. This process demonstrates its versatility as a reactant in creating complex cyclic structures (Chambers et al., 1991).
Synthesis and Polymerization
- Polymerization and Peroxide Formation : 2,5-Dimethylhexa-2,3,4-triene has shown the ability to polymerize upon exposure to air, leading to the formation of polymeric peroxides. This indicates its potential in polymer science and materials research (Iyoda et al., 1984).
Photochemical Reactions
- Photocycloaddition Studies : The photocycloaddition of certain compounds to dienes like 2,5-dimethylhexa-2,4-diene has been explored. This research offers insights into photochemical reactions and potential applications in photochemistry (Margaretha et al., 2007).
Gas-Phase Reactions with Ozone
- Kinetic and Mechanistic Studies : The gas-phase reactions of ozone with conjugated dienes, including 2,5-dimethylhexa-2,4-diene, were studied. These investigations provide crucial data on reaction kinetics and mechanisms, enhancing our understanding of atmospheric chemistry (Lewin et al., 2001).
Molecular Structure Analysis
- Structural Determination : The molecular structure of related dienes has been determined in the gas phase using techniques like electron diffraction. This research aids in the understanding of molecular geometries and conformations (Brain et al., 1997).
properties
CAS RN |
18669-52-8 |
|---|---|
Product Name |
(4E)-2,3-dimethylhexa-1,4-diene |
Molecular Formula |
C8H14 |
Molecular Weight |
110.2 g/mol |
IUPAC Name |
(4E)-2,3-dimethylhexa-1,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6,8H,2H2,1,3-4H3/b6-5+ |
InChI Key |
QGDVKFLWAVKNAA-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(C)C(=C)C |
SMILES |
CC=CC(C)C(=C)C |
Canonical SMILES |
CC=CC(C)C(=C)C |
synonyms |
2,3-Dimethyl-1,4-hexadiene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




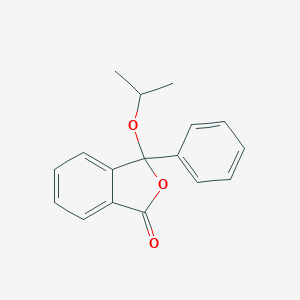
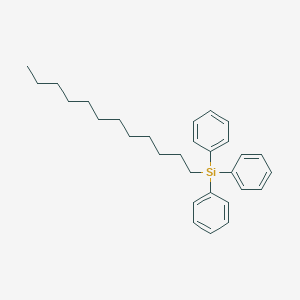
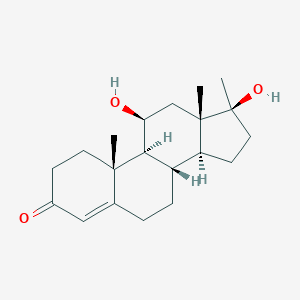
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
